6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Description
6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (C₁₁H₁₅NO) is a bicyclic aromatic alcohol featuring an amino group at the 6-position and two methyl groups at the 3-position of the indene scaffold (Figure 1). Its structure combines a partially saturated indene ring with substituents that influence electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
6-amino-3,3-dimethyl-1,2-dihydroinden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSVICIDAARHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249630 | |
| Record name | 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252005-94-0 | |
| Record name | 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252005-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with an appropriate amine source. One common method is the reduction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride in the presence of an amine like ammonia or an alkylamine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries .
Chemical Reactions Analysis
Types of Reactions
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Oxidation: 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 3,3-dimethyl-2,3-dihydro-1H-indene.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can be contextualized by comparing it to analogues with variations in substituents, stereochemistry, and molecular frameworks.
Substitution Patterns and Molecular Properties
Table 1: Key Structural and Physical Properties of this compound and Analogues
Key Observations:
- Molecular Weight: Halogenation (e.g., bromo derivatives) increases molecular weight significantly (~257 g/mol) compared to the amino derivative (177.25 g/mol), which may affect solubility and pharmacokinetic properties .
Biological Activity
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a compound belonging to the indene family, characterized by its unique molecular structure that includes an amino group and a hydroxyl group. This compound, with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, has garnered attention for its diverse biological activities and potential applications in various fields such as medicinal chemistry and industrial synthesis.
| Property | Value |
|---|---|
| IUPAC Name | 6-amino-3,3-dimethyl-1,2-dihydroinden-1-ol |
| CAS Number | 252005-94-0 |
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| Purity | Minimum 95% |
The biological activity of this compound is primarily attributed to its structural features. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group is capable of participating in redox reactions. These interactions can modulate enzyme activities and influence receptor binding, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
Research Findings
Recent studies have explored the compound's potential therapeutic effects:
- Antioxidant Properties : Research indicates that this compound displays significant antioxidant activity through DPPH and ABTS assays. The compound's ability to neutralize free radicals suggests its potential use in formulations aimed at reducing oxidative damage.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound may inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : Some studies have reported that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting avenues for further exploration in cancer therapy.
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various compounds, this compound was tested using DPPH radical scavenging assays. The results indicated an IC50 value of approximately 170 µg/mL, showcasing its strong potential as an antioxidant compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Assessment
A separate investigation evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant zone of inhibition at concentrations above 100 µg/mL, highlighting its potential application in antimicrobial formulations.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Amino group varies | Diverse biological effects |
| 3-Methylindole | Lacks hydroxyl group | Limited antioxidant activity |
| Phenolic Compounds | Hydroxyl groups present | Strong antioxidant properties |
Unique Attributes
The dual functionality of having both an amino and hydroxyl group allows this compound to engage in a broader range of chemical reactions and biological interactions than its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
